molecular formula C11H20O4 B057954 Diethyl diethylmalonate CAS No. 77-25-8

Diethyl diethylmalonate

Cat. No. B057954
CAS RN: 77-25-8
M. Wt: 216.27 g/mol
InChI Key: ZKBBUZRGPULIRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diethyl diethylmalonate can be synthesized through various methods. One approach involves the use of diethyl ethoxymethylenemalonate as a starting material. This compound serves as a precursor for the synthesis of a plethora of heterocyclic compounds, highlighting its importance in synthetic organic chemistry (Z. Ya, 2013).

Molecular Structure Analysis

The molecular structure of diethyl diethylmalonate and its derivatives has been extensively studied. For instance, Schiff-base template synthesis involving diethylmalonate has led to the creation of tetra-aza macrocycles. These macrocycles are formed through a Cu(II)-directed synthesis, showcasing the structural versatility and complexity that diethyl diethylmalonate can contribute to (L. Fabbrizzi et al., 1996).

Chemical Reactions and Properties

Diethyl diethylmalonate undergoes a range of chemical reactions, highlighting its reactivity and versatility. For example, it acts as an efficient locking fragment in the synthesis of 14-membered tetra-aza-macrocycles, demonstrating its utility in forming complex cyclic structures (L. Fabbrizzi et al., 1996). Additionally, its reactions with N- and C-nucleophiles have been explored for the synthesis of fused heterocyclic systems, further underscoring its significant role in synthetic chemistry (Mihael Kušar et al., 1996).

Scientific Research Applications

  • Synthesis of Tetra-Aza Macrocycles : Diethylmalonate is an effective locking fragment in the synthesis of 14-membered tetra-aza-macrocycles with copper (II) ions (Fabbrizzi et al., 1996).

  • Building Block for Fluorinated Compounds : It serves as a building block for synthesizing fluorooxindole and 2-fluoro-2-arylacetic acid derivatives, indicating its utility in creating fluorinated organic compounds (Harsanyi et al., 2014).

  • Production of Arylglycines : Diethyl N-Boc-iminomalonate, a derivative, is used for synthesizing substituted aryl N-Boc-aminomalonates, leading to the production of arylglycines (Calí & Begtrup, 2004).

  • Synthesis of Antimicrobial Agents : Diethyl ethoxy-methylenemalonate is used to synthesize pyrazolopyrimidopyrimidines, which have antimicrobial properties (Rina, Nirmal, & Vivek, 2018).

  • Coordination Chemistry with Metals : Its complexes with gold(I) and silver(I) have been studied, showing that it can coordinate between two carbonyl-oxygen atoms of diethylmalonate (Škríba, Jašíková, & Roithová, 2012).

  • Synthesis of Pyrido and Pyrimidines : Diethyl ethoxymethylenemalonate is used in the novel synthesis of triheterocyclic compounds, specifically pyrido[3,2-e]pyrimido[1,2-c]pyrimidines (Dave & Shukla, 1997).

  • Gas Chromatographic Analysis : It's investigated for its thermal fragmentation characteristics in gas chromatography, demonstrating different modes of cleavage (Binder & Groke, 1972).

  • Bridging Ligand in Chemistry : It acts as a bridging ligand between ruthenium (II) ions, stabilized by intramolecular hydrogen bonds, indicating its role in complex molecular structures (Srivastava & Fronczek, 2009).

  • Process Design in Chemical Production : Its role in batch-to-continuous process design for Claisen ester condensation, enhancing efficiency and reducing energy consumption, is notable in industrial chemistry (Zhao et al., 2020).

  • Dimerization of Active Methylene Compounds : It is used in the dimerization of active methylene compounds, showcasing its reactivity in organic synthesis (Furukawa et al., 1978).

  • Synthesis of Fused Heterocyclic Systems : Its derivatives, like diethyl N,N-dimethylaminomethylenemalonate, are used in synthesizing fused heterocyclic systems (Kušar, Svete, & Stanovnik, 1996).

  • Reactions with Aminopyridines : Diethyl malonate reacts with substituted aminopyridines, leading to the formation of new tricyclic compounds (Ingalls & Popp, 1967).

Safety And Hazards

Diethyl diethylmalonate is combustible and should be kept away from heat/sparks/open flames/hot surfaces . It should be stored in a well-ventilated place and kept cool . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves should be worn when handling this chemical .

properties

IUPAC Name

diethyl 2,2-diethylpropanedioate
Source PubChem
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InChI

InChI=1S/C11H20O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBBUZRGPULIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058807
Record name Propanedioic acid, diethyl-, diethyl ester
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl diethylmalonate

CAS RN

77-25-8
Record name Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester
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Record name Diethyl diethylmalonate
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Record name Diethyl diethylmalonate
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Record name Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester
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Record name Diethyl diethylmalonate
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Record name DIETHYL DIETHYLMALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
DO Johnston, AB Cottingham… - Journal of the American …, 1968 - ACS Publications
… 150 and 220 for diethyl malonate and 185 and 240 for diethyl ethylmalonate and diethyl diethylmalonate, respectively. The carrier gas was helium with a flow rate of ca. 60 cc/min, …
Number of citations: 2 pubs.acs.org
WH Washburn, WB Brownell - Analytical Chemistry, 1955 - ACS Publications
… amounts of diethyl malonate and diethyl diethylmalonate is described. The method is based on … of diethyl ethylmalonate, diethyl malonate, and diethyl diethylmalonate, respectively. …
Number of citations: 4 pubs.acs.org
J Barry, G Bram, G Decodts, A Loupy, C Orange… - …, 1985 - thieme-connect.com
… ethyl benzoate 120 diethyl diethylmalonate 1.6 4 benzyl 2-benzyloxybenzyl benzoate 210 … 1.2 2.5 methyl 4-methoxybenzoate 150 diethyl diethylmalonate 1.8 1.2 cetyl 4-fonnylbenzoato …
Number of citations: 51 www.thieme-connect.com
WH Washburn - Analytical Chemistry, 1957 - ACS Publications
… Determination of Diethyl Diethylmalonate in Diethyl Ethylmalonate … Determination of Diethyl Diethylmalonate in Diethyl Efhylmalonate …
Number of citations: 0 pubs.acs.org
AP Krapcho, JF Weimaster, JM Eldridge… - The Journal of …, 1978 - ACS Publications
… In order to assess the kinetic effect of the nucleophile, the decarbethoxylation of diethyl diethylmalonate was studied using LiCl-H20-Me2S0. This substrate was chosen since it was …
Number of citations: 383 pubs.acs.org
J Guo, G Hu, Z Chen - Transactions of Tianjin University, 2012 - Springer
… 1,1-cyclopentanecarboxylic acid diethyl ester (CPCADEE), 1,1-cyclopentanedimethanol acetic diester (CPDMAD), 1,1-biethoxymethyl pentane (BEMP), 2,2-diethyl diethylmalonate (…
Number of citations: 8 link.springer.com
J Huang, J Zhuang, Y Zou - Macromolecular Research, 2011 - Springer
… Dimethyl malonate (DMM), diethyl methyl malonate (DEMM), diethyl tert-butylmalonate (DEBM) and diethyl diethylmalonate (DEDEM) purchased from Fluka, and were used without …
Number of citations: 1 link.springer.com
V Baliah, V Ramakrishnan - Recueil des Travaux Chimiques …, 1959 - Wiley Online Library
… Most of the diethyl diethylmalonate was recovered when Its solution in ethanolamine was … The i-value of 1 for diethyl diethylmalonate and the recoverability of this ester from …
Number of citations: 11 onlinelibrary.wiley.com
RA Abramovitch - Canadian Journal of Chemistry, 1958 - cdnsciencepub.com
… The absence of a second clear-cut peak in the cases of diethyl diethylmalonate and diethyl ethylphenylmalonate does not seem attributable to steric inhibition of vibrational coupling or …
Number of citations: 21 cdnsciencepub.com
H Gershon, JAA Renwick, WK Wynn… - The Journal of Organic …, 1966 - ACS Publications
… diethyl ethylmalonate (II), diethyl diethylmalonate (VI), and diethyl ethylfluoromalonate (IV). … (III) Diethyl ethylfluoromalonate (IV) Diethyl fluoromalonate (V) Diethyl diethylmalonate (VI) …
Number of citations: 32 pubs.acs.org

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